

Structural Elucidation of a Novel Heterocyclic Compound: C₁₅H₁₇BrN₆O₃

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Compound of Interest

Compound Name: C₁₅H₁₇BrN₆O₃

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

The process of structural elucidation is fundamental to the fields of chemistry, pharmacology, and materials science. It is the critical step that transforms a newly synthesized or isolated compound from an unknown entity, defined only by its molecular formula, into a precisely mapped three-dimensional structure. This knowledge is paramount for understanding a molecule's reactivity, biological activity, and potential applications.

This technical guide provides an in-depth walkthrough of the structural elucidation of a novel, hypothetical heterocyclic compound with the molecular formula **C₁₅H₁₇BrN₆O₃**. The guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for interpreting spectroscopic data to determine a complex molecular structure. We will present a logical workflow, from initial analysis of the molecular formula to the piecing together of spectroscopic clues from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to reveal the final chemical structure.

Initial Analysis: Molecular Formula and Degrees of Unsaturation

The molecular formula, **C₁₅H₁₇BrN₆O₃**, provides the starting point for our investigation. The first step is to calculate the degrees of unsaturation (DoU), which indicates the total number of

rings and/or multiple bonds within the molecule.

The formula for calculating the degrees of unsaturation is: $DoU = C + 1 + (N/2) - (H/2) - (X/2)$

Where:

- C = number of carbon atoms
- N = number of nitrogen atoms
- H = number of hydrogen atoms
- X = number of halogen atoms (in this case, bromine)

For **C₁₅H₁₇BrN₆O₃**: $DoU = 15 + 1 + (6/2) - (17/2) - (1/2) = 16 + 3 - 8.5 - 0.5 = 10$

A degree of unsaturation of 10 suggests a highly unsaturated system, likely containing multiple rings and/or double bonds, which is characteristic of many biologically active heterocyclic compounds.

Spectroscopic Data Acquisition and Analysis

A suite of spectroscopic techniques was employed to gather structural information about the unknown compound. The following sections detail the experimental protocols and the resulting data.

Mass Spectrometry

Experimental Protocol: High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a 50:50 acetonitrile:water solution with 0.1% formic acid and introduced via direct infusion.

Data Summary: The mass spectrometry data provides the exact molecular weight and key fragmentation patterns.

Parameter	Value	Interpretation
Monoisotopic Mass	424.0600 (M+H) ⁺	Confirms the molecular formula C ₁₅ H ₁₇ BrN ₆ O ₃ (Calculated: 424.0600)
Isotopic Pattern	Presence of M+2 peak of nearly equal intensity to M peak	Characteristic of a molecule containing one bromine atom.
Key Fragment Ions (m/z)	368.08, 287.12, 185.06	Suggests specific fragmentation pathways and stable substructures.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. The solid sample was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm⁻¹.

Data Summary: The IR spectrum reveals the presence of specific functional groups within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350	Medium, Sharp	N-H stretch (secondary amine or amide)
3050	Weak	Aromatic C-H stretch
2960, 2870	Weak	Aliphatic C-H stretch
1710	Strong, Sharp	C=O stretch (ketone or amide)
1620	Medium	C=N or C=C stretch (aromatic ring)
1540	Medium	N-H bend
1250	Strong	C-O stretch (ether or ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ^1H and ^{13}C NMR spectra were acquired on a 500 MHz spectrometer using DMSO- d_6 as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Summary: ^1H NMR

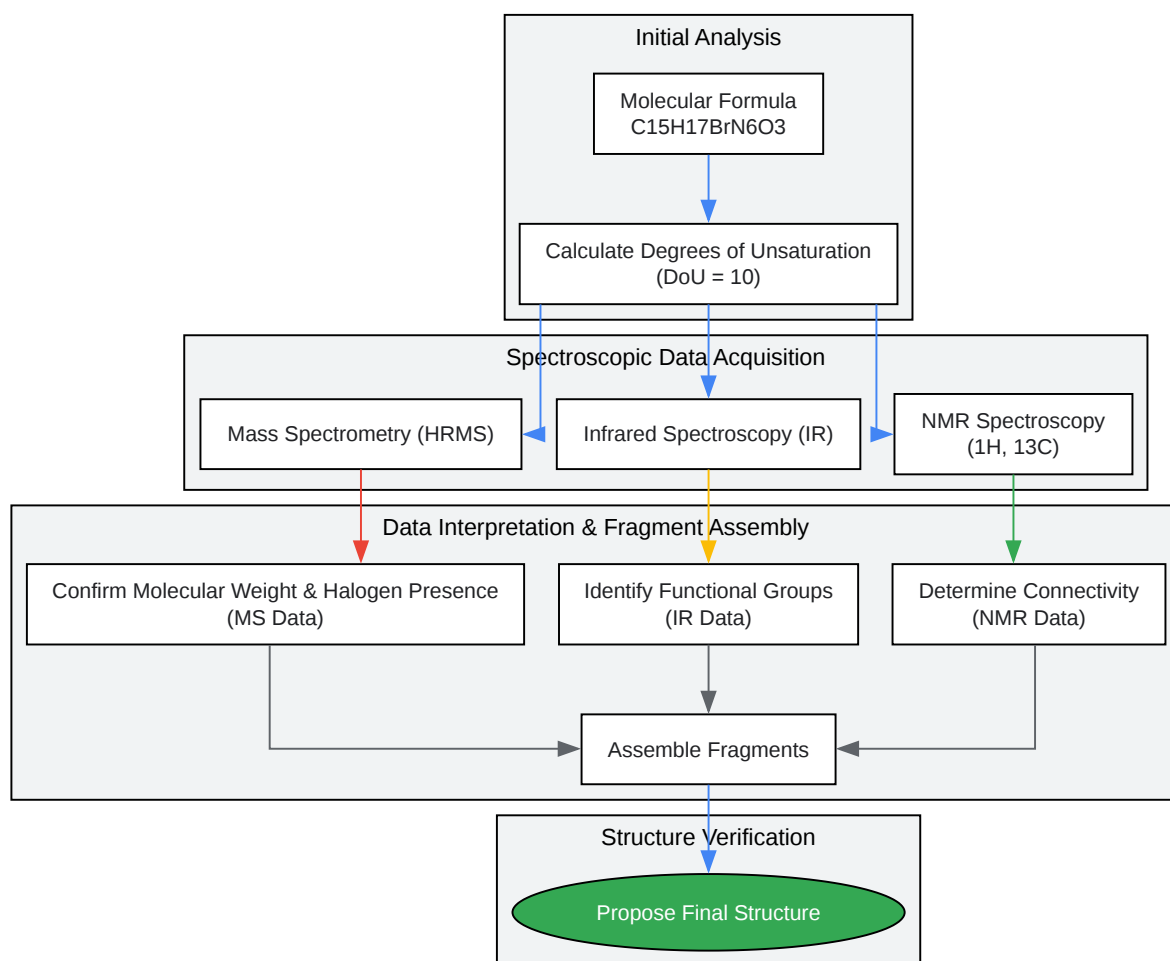
Chemical Shift (ppm)	Multiplicity	Integration	Proposed Assignment
11.20	s	1H	N-H (amide/indole-like)
8.15	s	1H	Aromatic C-H
7.90	d	1H	Aromatic C-H
7.50	d	1H	Aromatic C-H
7.30	t	1H	Aromatic C-H
4.50	t	1H	CH-N
4.20	q	2H	O-CH ₂
3.80	s	3H	O-CH ₃
2.20	m	2H	CH ₂
1.30	t	3H	CH ₃

Data Summary: ^{13}C NMR

Chemical Shift (ppm)	Proposed Assignment
168.5	C=O (amide)
155.2	Aromatic C-N
148.0	Aromatic C-O
141.2	Aromatic C
135.8	Aromatic C-Br
128.4	Aromatic C-H
125.1	Aromatic C-H
122.6	Aromatic C-H
118.9	Aromatic C
112.3	Aromatic C-H
61.5	O-CH ₂
55.8	O-CH ₃
48.2	CH-N
25.4	CH ₂
14.7	CH ₃

Workflow for Structural Elucidation

The process of determining the structure from the acquired data follows a logical progression. The overall workflow is visualized in the diagram below.



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A flowchart illustrating the structural elucidation workflow.

Step-by-Step Data Interpretation and Structure Assembly

- Mass Spectrometry Insights: The HRMS data confirms the molecular formula **C₁₅H₁₇BrN₆O₃** and the presence of a single bromine atom, which is consistent with the isotopic pattern.
- Functional Group Identification from IR:
 - The N-H stretch at 3350 cm⁻¹ and the C=O stretch at 1710 cm⁻¹ strongly suggest the presence of a secondary amide group.
 - Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ indicate a molecule with both aromatic and aliphatic regions.
 - The strong C-O stretch at 1250 cm⁻¹ points to an ether or ester functionality.
- ¹H NMR Analysis - Building Blocks:
 - The downfield singlet at 11.20 ppm is characteristic of an amide or indole-like N-H proton.
 - The signals between 7.30 and 8.15 ppm correspond to four protons in an aromatic system. The splitting patterns (singlet, two doublets, and a triplet) suggest a substituted benzene or similar aromatic ring.
 - The quartet at 4.20 ppm (2H) and the triplet at 1.30 ppm (3H) are indicative of an ethoxy group (-OCH₂CH₃).
 - The singlet at 3.80 ppm (3H) corresponds to a methoxy group (-OCH₃).
 - The remaining signals at 4.50 ppm (t, 1H) and 2.20 ppm (m, 2H) represent a three-carbon aliphatic chain fragment, likely -CH₂-CH₂-CH(N)-.
- ¹³C NMR Analysis - Carbon Skeleton:
 - The peak at 168.5 ppm confirms the carbonyl carbon of an amide.
 - Multiple peaks in the 112-156 ppm range confirm a complex aromatic system. The peak at 135.8 ppm is in a typical range for a carbon atom attached to bromine.

- The peaks at 61.5 ppm and 14.7 ppm correspond to the ethoxy group, while the peak at 55.8 ppm confirms the methoxy group.
- The aliphatic carbons are represented by the peaks at 48.2 ppm and 25.4 ppm.
- Assembling the Structure:
 - The aromatic signals and the high degree of unsaturation point towards a fused heterocyclic system. A purine-like or benzimidazole-like core is a strong possibility.
 - The ethoxy and methoxy groups are likely attached to the aromatic core.
 - The aliphatic chain is likely attached to a nitrogen atom in the heterocyclic system.
 - The bromine atom is a substituent on the aromatic ring.

Proposed Structure

Based on the comprehensive analysis of all spectroscopic data, the following structure is proposed for **C₁₅H₁₇BrN₆O₃**:

[Chemical Structure Diagram of the proposed molecule would be here. As I cannot generate images, I will provide a textual description and a simplified representation]

The proposed structure is a substituted purinone. Specifically, it is 8-bromo-1-ethyl-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione.

- A purine-2,6-dione core (a xanthine derivative).
- A bromine atom at the 8-position of the purine ring.
- An ethyl group attached to the nitrogen at the 1-position.
- A 2-methoxyethyl group attached to the nitrogen at the 7-position.

This structure is consistent with all the observed data:

- Molecular Formula: **C₁₅H₁₇BrN₆O₃**

- Degrees of Unsaturation: 10 (the purine ring system accounts for 4 double bonds and 2 rings = 6 DoU; the two carbonyls account for 2 DoU; the benzene ring part of the purine accounts for another 2 DoU, for a total of 10).
- ^1H NMR: All proton signals match the proposed structure.
- ^{13}C NMR: All carbon signals are accounted for.
- IR: The amide N-H, C=O, C-O, and aromatic/aliphatic C-H stretches are all present.
- MS: The molecular weight and bromine isotopic pattern are correct.

Conclusion

The structural elucidation of a novel compound is a systematic process that relies on the careful acquisition and interpretation of multiple spectroscopic datasets. In this technical guide, we have demonstrated how a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy can be used to determine the structure of a complex heterocyclic molecule, **C₁₅H₁₇BrN₆O₃**. By logically piecing together the information from each technique, we were able to propose a definitive structure. This workflow serves as a robust template for researchers and scientists engaged in the discovery and development of new chemical entities.

- To cite this document: BenchChem. [Structural Elucidation of a Novel Heterocyclic Compound: C₁₅H₁₇BrN₆O₃]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15173474#c15h17brn6o3-structural-elucidation\]](https://www.benchchem.com/product/b15173474#c15h17brn6o3-structural-elucidation)

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